(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
CAS No.:
Cat. No.: VC18621680
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO5 |
|---|---|
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | (1R,3R,4R,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m1/s1 |
| Standard InChI Key | TYUQYVAXNUHBAT-XFWSIPNHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@@H]1C(=O)O)[C@H](C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s core consists of a bicyclo[2.2.2]octane system, a bridged bicyclic structure comprising three fused six-membered rings. The azabicyclo framework integrates a piperidine ring (2-azabicyclo[2.2.2]octane) with a lactone moiety, stabilized by the Boc group at the nitrogen atom. Key substituents include:
-
Carboxylic Acid Group: Positioned at C3, enabling participation in peptide bond formation.
-
Hydroxyl Group: Located at C5, contributing to hydrogen-bonding interactions.
-
Boc Protecting Group: Attached to the nitrogen, preventing unwanted reactions during synthetic processes .
The stereochemistry (1R,3R,4R,5S) is critical for biological activity, as demonstrated by X-ray crystallographic studies of analogous compounds .
Crystallographic Data
While direct crystallographic data for this specific compound is limited, related azabicyclo[2.2.2]octane derivatives crystallize in orthorhombic or monoclinic systems. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate (a structural analog) adopts the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 9.6402(10) Å, b = 9.7026(10) Å, and c = 12.2155(12) Å . The bicyclo[2.2.2]octane ring exhibits chair-like conformations, with the lactone moiety imposing torsional strain .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via intramolecular lactonization of hydroxylated pipecolic acid derivatives, avoiding chiral catalysts or chromatography. A representative pathway involves:
-
Epoxide Opening: Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt undergoes ring-opening to generate a diol intermediate.
-
Lactonization: Acid-catalyzed cyclization forms the bicyclo[2.2.2]octane framework.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) .
This method achieves high stereoselectivity, as confirmed by NMR and high-resolution mass spectrometry (HRMS) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.85–4.10 (m, 2H, H-3 and H-5), 5.21 (d, J = 8.0 Hz, 1H, OH).
High-Resolution Mass Spectrometry (HRMS):
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| Purity | 95% |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, CH₂Cl₂ |
| Stability | Stable at -20°C (dry) |
The Boc group enhances solubility in organic solvents, while the carboxylic acid and hydroxyl groups facilitate aqueous interactions .
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound’s rigid bicyclic structure and stereochemistry make it a valuable building block for constrained peptides. The Boc group protects the amine during solid-phase synthesis, while the carboxylic acid enables coupling to subsequent residues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume